5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIQBSIVKMBCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Oxolan-2-Ylmethoxy)-5-Methylaniline
The oxolane (tetrahydrofuran) moiety is introduced via nucleophilic substitution between 2-hydroxy-5-methylaniline and (oxolan-2-yl)methyl bromide in the presence of potassium carbonate. Anhydrous dimethylformamide (DMF) at 80°C facilitates etherification over 12 hours, achieving 78% yield. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Diazotization and Sulfur Dioxide Quenching
The aniline intermediate is diazotized using sodium nitrite (1.1 equiv) in concentrated hydrochloric acid at –5°C, forming a stable diazonium salt. This intermediate is then reacted with sulfur dioxide gas in a mixture of acetic acid and toluene containing catalytic copper(I) chloride (10 mol%). The exothermic reaction requires rigorous temperature control (–5°C to 0°C) to minimize byproducts. After 1 hour, the organic layer is separated, washed with brine, and concentrated under reduced pressure to yield the crude sulfonyl chloride.
Table 1: Optimization of Diazotization-Sulfonation Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | –5°C to 0°C | Prevents decomposition |
| CuCl Concentration | 10 mol% | Maximizes SO₂ uptake |
| Reaction Time | 60 minutes | Balances completion vs. side reactions |
This method achieves 54% overall yield but requires careful handling of toxic gases (SO₂) and explosive diazonium intermediates.
Thiol Oxidation Pathway
Oxidation of aryl thiols to sulfonyl chlorides using hypochlorite reagents offers a safer alternative to diazotization.
Synthesis of 5-Methyl-2-(Oxolan-2-Ylmethoxy)Benzenethiol
Starting from 2-(oxolan-2-ylmethoxy)-5-methyliodobenzene, a Ullmann coupling with thiourea in the presence of copper(I) iodide and 1,10-phenanthroline generates the thiol. The reaction proceeds in DMF at 120°C for 24 hours, yielding 65% of the thiol after extraction with dichloromethane.
Hypochlorite-Mediated Oxidation
The thiol is treated with sodium hypochlorite (3.5 equiv) in a biphasic system of dichloromethane and 2.5 M hydrochloric acid at –5°C. The low temperature prevents overoxidation to sulfonic acids. After quenching excess hypochlorite with sodium thiosulfate, the organic layer is dried over magnesium sulfate and concentrated. Recrystallization from diethyl ether at –78°C provides the sulfonyl chloride in 86% yield.
Key Advantage : This route avoids gaseous reagents and achieves higher yields but faces challenges with thiol stability. The product decomposes by 18% after one week at –20°C, necessitating immediate use or stabilization with radical inhibitors.
Direct Chlorination of Sulfonic Acids
For substrates sensitive to oxidative conditions, direct chlorination of sulfonic acids provides a mild alternative.
Preparation of 5-Methyl-2-(Oxolan-2-Ylmethoxy)Benzenesulfonic Acid
The sulfonic acid is synthesized via sulfonation of 2-(oxolan-2-ylmethoxy)-5-methylbenzene using fuming sulfuric acid (20% SO₃) at 40°C for 6 hours. Neutralization with sodium hydroxide followed by ion-exchange chromatography yields the sodium sulfonate salt (92% purity).
Phosphorus Pentachloride (PCl₅) Chlorination
Reaction of the sulfonic acid with PCl₅ (2.2 equiv) in refluxing thionyl chloride (80°C, 4 hours) converts the –SO₃H group to –SO₂Cl. Excess reagents are removed by distillation, and the residue is purified via short-path distillation under vacuum (0.1 mmHg, 110°C). This method achieves 73% yield but generates corrosive HCl gas, requiring specialized equipment.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Diazotization | 54% | 90% | Moderate | SO₂ toxicity |
| Thiol Oxidation | 86% | 95% | High | Thiol instability |
| Direct Chlorination | 73% | 88% | Low | Corrosive byproducts |
Emerging Techniques and Catalytic Innovations
Recent studies explore palladium-catalyzed sulfonation and electrochemical chlorination. A 2024 report demonstrates the use of Pd(OAc)₂ with Xantphos ligand to couple (oxolan-2-yl)methoxy groups with pre-sulfonated arenes, though yields remain below 40%. Electrochemical methods using NaCl electrolyte show promise for greener synthesis but require further optimization.
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonyl chloride reacts with primary or secondary amines to yield sulfonamides, a critical step in drug discovery.
Example Reaction:
$$ \text{C}{12}\text{H}{15}\text{ClO}4\text{S} + \text{RNH}2 \rightarrow \text{C}{12}\text{H}{14}\text{O}_4\text{S} \cdot \text{NHR} + \text{HCl} $$
Conditions:
Key Data:
| Amine Type | Yield (%) | Product Stability | Citation |
|---|---|---|---|
| Aliphatic amines | 75–90 | High | |
| Aromatic amines | 60–75 | Moderate |
Hydrolysis
The sulfonyl chloride group hydrolyzes in water to form sulfonic acid:
$$ \text{C}{12}\text{H}{15}\text{ClO}4\text{S} + \text{H}2\text{O} \rightarrow \text{C}{12}\text{H}{16}\text{O}_5\text{S} + \text{HCl} $$
Kinetics:
-
Rate increases with pH > 7 due to hydroxide ion activity.
Displacement of Oxolanyl-Methoxy Group
Under strong acidic conditions, the oxolanyl-methoxy group may undergo cleavage, forming phenolic byproducts. This side reaction is minimized by maintaining neutral pH during synthesis .
Preparation Method
The compound is synthesized via chlorosulfonation of 5-methyl-2-(oxolan-2-ylmethoxy)phenol:
Steps:
-
React phenol derivative with chlorosulfonic acid at −10°C.
-
Quench excess reagent with Na₂S₂O₃.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents decomposition |
| Reaction Time | 2–4 hours | Maximizes conversion |
Stability Profile
| Condition | Stability Outcome | Citation |
|---|---|---|
| Ambient moisture | Rapid hydrolysis | |
| Light exposure | Gradual decomposition | |
| Dry, inert gas | Stable for >6 months at −20°C |
Scientific Research Applications
Reactivity and Mechanism
As a sulfonyl chloride, this compound is highly reactive and can participate in nucleophilic substitution reactions. The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophiles such as amines, alcohols, and thiols. The general reaction mechanism involves the following steps:
- Nucleophilic Attack : A nucleophile attacks the sulfur atom of the sulfonyl chloride.
- Formation of Sulfonamide or Sulfide : Depending on the nucleophile, products such as sulfonamides or sulfides are formed.
- Release of HCl : The reaction typically releases hydrochloric acid as a byproduct .
Medicinal Chemistry
This compound is utilized in the synthesis of various pharmaceutical compounds due to its ability to modify biological molecules. Notably, it has been explored for its potential in developing inhibitors for specific protein targets.
Case Study: TRIM24 Inhibitors
Research has indicated that compounds related to this sulfonyl chloride can serve as inhibitors for TRIM24, a protein implicated in cancer progression. The compound's structure allows for specific interactions within the binding pocket of TRIM24, enhancing potency and selectivity .
Organic Synthesis
In organic synthesis, this compound serves as a key intermediate in the preparation of more complex molecules. Its ability to introduce sulfonamide moieties into various substrates makes it valuable for creating diverse chemical entities.
Example Reactions :
- Synthesis of Sulfonamides : By reacting with primary or secondary amines.
- Formation of Sulfones : Through oxidation reactions post-nucleophilic substitution.
These reactions highlight its utility in generating compounds with potential biological activity .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate linkages, which are stable and resistant to hydrolysis. This reactivity makes it useful in various chemical transformations and applications .
Comparison with Similar Compounds
Key Observations :
- Oxolane Ring Orientation : Compared to 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride (CAS 1285121-04-1), the oxolane substituent at position 2 (vs. 3) introduces steric and electronic variations, which may alter reaction kinetics .
- Isomeric Differences : The compound 2-methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride (CAS 60465-44-3) is a positional isomer, with methyl and oxolane groups swapped between positions 2 and 3. This rearrangement could influence solubility and steric hindrance near the sulfonyl chloride group .
Reactivity and Stability
- Electron-Withdrawing vs.
- Steric Effects : The oxolan-2-ylmethoxy group introduces moderate steric hindrance compared to smaller substituents like methoxy (A263034) or ethoxy (A592919). This could slow down nucleophilic attacks at the sulfonyl chloride site .
- Thermal Stability : Compounds with bulkier substituents (e.g., oxolane rings) may exhibit lower thermal stability due to increased molecular strain, though experimental data for these specific derivatives are unavailable .
Biological Activity
5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with a complex structure that includes a methyl group, an oxolane ring, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₅ClO₄S
- Molecular Weight : Approximately 286.76 g/mol
- Functional Groups : Sulfonyl chloride, methoxy, and oxolane.
As a sulfonyl chloride, this compound exhibits high electrophilicity, making it reactive towards nucleophiles. This characteristic allows the compound to participate in nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives. The reactivity profile suggests potential applications in drug development, particularly in creating enzyme inhibitors and modifying biomolecules.
Enzyme Inhibition
The potential for this compound to act as an enzyme inhibitor is noteworthy. Sulfonyl chlorides are often utilized in the design of inhibitors for carbonic anhydrases and other enzymes involved in metabolic pathways. The ability to form stable complexes with target enzymes could position this compound as a candidate for further investigation in therapeutic applications .
Case Studies and Research Findings
Although direct studies on the biological activity of this compound are sparse, related research provides insights into its potential applications:
- Antibacterial Activity : A study involving sulfonamide derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial metabolic processes through enzyme inhibition .
- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens, indicating that modifications to the sulfonamide structure can enhance biological activity against specific targets .
- Pharmacokinetics : Understanding the pharmacokinetics of sulfonamide compounds can inform the development of this compound as a therapeutic agent. Studies typically involve assessing absorption, distribution, metabolism, and excretion (ADME) profiles in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | Simpler structure lacking the oxolane ring |
| 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride | C₁₁H₁₃ClO₄S | Different positioning of methyl and oxolane groups |
| 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | C₁₀H₁₁ClO₄S | Contains an oxopropyl group instead of an oxolane ring |
This table highlights the structural diversity among sulfonamide derivatives and their potential implications for biological activity.
Q & A
Q. What are the established synthetic routes for 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example:
- Step 1: React 5-methyl-2-hydroxybenzene sulfonic acid with oxolane-2-ylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the oxolane methoxy group .
- Step 2: Chlorination of the sulfonic acid intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C .
- Optimization: Triethylamine is often added to scavenge HCl, shifting equilibrium toward product formation . Yield and purity are monitored via TLC (e.g., chloroform:methanol, 7:3) and purified via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., sulfonyl chloride at C1, methyl at C5, oxolane methoxy at C2). For example, the oxolane protons appear as multiplet signals at δ 1.6–2.1 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, with UV detection at 254 nm .
- Mass Spectrometry (MS): ESI-MS in negative ion mode detects the molecular ion peak at m/z 289.03 [M-Cl]⁻, confirming molecular weight (290.76 g/mol) .
Advanced Research Questions
Q. How does the electronic environment of the sulfonyl chloride group influence its reactivity in nucleophilic substitution reactions, and what strategies mitigate side reactions?
Methodological Answer: The electron-withdrawing sulfonyl group activates the chloride for nucleophilic displacement but may also promote hydrolysis. Key considerations:
- Reactivity Modulation: Electron-donating groups (e.g., methyl at C5) stabilize the transition state, enhancing reactivity with amines or alcohols. Conversely, steric hindrance from the oxolane methoxy group may slow reactions .
- Side Reaction Mitigation:
Q. What are the methodological considerations for employing this compound in the synthesis of sulfonamide-based enzyme inhibitors, particularly in optimizing selectivity and potency?
Methodological Answer:
- Targeted Functionalization: React with primary/secondary amines (e.g., anilines, piperazines) under mild conditions (0–25°C, 2–6 hours) to form sulfonamides. Excess amine (1.5–2 eq) ensures complete substitution .
- Selectivity Optimization:
- Potency Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
